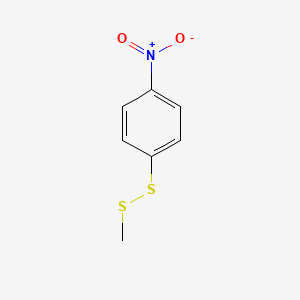

Disulfide, methyl 4-nitrophenyl

Description

Overview of Nitrophenyl-Substituted Disulfides in Academic Inquiry

Nitrophenyl-substituted disulfides, a class of aromatic disulfides, have garnered considerable attention in academic research. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the disulfide bond, making it more susceptible to nucleophilic attack. This feature is exploited in various applications. For instance, symmetrical disulfides like bis(4-nitrophenyl) disulfide are used as reagents in organic synthesis for reactions such as electrophilic cyclizations and arylations. mdpi.comnist.govsigmaaldrich.com

Unsymmetrical nitrophenyl disulfides, such as the subject of this article, are of particular interest. The electronic asymmetry across the disulfide bond can impart specific reactivity and biological activity. Research has shown that unsymmetrical disulfides with nitrophenyl substituents exhibit notable antimicrobial properties. The activated aryl-thio leaving group in these compounds is thought to be key to their mechanism of action. The study of these molecules contributes to the development of new therapeutic agents and biochemical probes.

Structure

3D Structure

Properties

CAS No. |

63296-21-9 |

|---|---|

Molecular Formula |

C7H7NO2S2 |

Molecular Weight |

201.3 g/mol |

IUPAC Name |

1-(methyldisulfanyl)-4-nitrobenzene |

InChI |

InChI=1S/C7H7NO2S2/c1-11-12-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |

InChI Key |

LCRFNNFXXDNMOV-UHFFFAOYSA-N |

Canonical SMILES |

CSSC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Profile of Disulfide, Methyl 4 Nitrophenyl

Disulfide, methyl 4-nitrophenyl is an unsymmetrical disulfide with the chemical formula C₇H₇NO₂S₂. It features a methyl group on one sulfur atom and a 4-nitrophenyl group on the other. This asymmetry, coupled with the strong electron-withdrawing nature of the nitro group, defines its chemical reactivity.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 63296-21-9 |

| Molecular Formula | C₇H₇NO₂S₂ |

| Molecular Weight | 201.27 g/mol |

| Exact Mass | 200.99182 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Complexity | 152 |

Data sourced from computational chemistry models.

Synthesis of Disulfide, Methyl 4 Nitrophenyl

The synthesis of unsymmetrical disulfides like methyl 4-nitrophenyl disulfide requires strategies that avoid the formation of symmetrical byproducts. Several general methods for the synthesis of unsymmetrical disulfides are applicable.

One common approach involves the reaction of a thiol with a sulfenyl halide. In this case, 4-nitrobenzenesulfenyl chloride could be reacted with methanethiol (B179389) or its corresponding thiolate. The high reactivity of sulfenyl chlorides makes this a viable, though potentially challenging, route due to their moisture sensitivity.

A more controlled and widely used method is the reaction of a thiol with a thiosulfonate. For the synthesis of methyl 4-nitrophenyl disulfide, this would involve the reaction of 4-nitrothiophenol (B108094) with methyl methanethiosulfonate (B1239399) (MMTS). nih.gov This method is often preferred due to the stability of the thiosulfonate reagent and the typically high yields and clean reaction profiles. nih.gov

Another effective one-pot synthesis for unsymmetrical disulfides utilizes 1-chlorobenzotriazole (B28376) to activate one thiol, which then reacts with a second thiol to form the desired product. nih.gov This method is advantageous as it avoids harsh oxidizing agents. nih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and kinetic analysis of reactions involving disulfide, methyl 4-nitrophenyl. It provides atomic-level information on the connectivity and chemical environment of atoms within the molecule.

Real-time reaction monitoring by NMR spectroscopy allows for the continuous observation of changes in the concentrations of reactants, intermediates, and products. This is invaluable for determining reaction kinetics and understanding the sequence of events in a reaction pathway. For instance, the progress of reactions involving electrophilic species can be followed by acquiring NMR spectra at regular intervals. nih.govbris.ac.uk The changes in the chemical shifts and integrals of specific proton or carbon signals provide a quantitative measure of the reaction's progress.

A key advantage of NMR in reaction monitoring is its ability to identify and characterize transient intermediates that may not be isolable. nih.gov This is crucial for building a complete mechanistic picture. For example, in the reaction of an electrophile with a nucleophile, NMR can help confirm the mechanism, such as an SN2 nucleophilic substitution, and verify the formation of a single product over time. nih.gov

| Reactant/Product | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4-nitrobenzyl chloride | - | - | - |

| n-butylamine | - | - | - |

| 4-nitrophenyl-4-methylbenzoate | 8.33, 8.10, 7.42, 7.34, 2.48 | d, d, d, d, s | 8.5, 8.5, 9.5, 8.5 |

| 4-nitrostilbene | 8.23, 7.65, 7.56, 7.41, 7.37-7.32, 7.26-7.31, 7.15 | d, d, d, t, m, m, d | 8.7, 8.7, 6.9, 6.9, -, -, 16 |

This table presents example ¹H NMR data for compounds structurally related to this compound, illustrating the type of information obtained from NMR analysis. nih.govrsc.org The data for 4-nitrobenzyl chloride and n-butylamine are not explicitly provided in the search results but are mentioned as reactants.

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful tool when combined with NMR spectroscopy to trace the fate of specific atoms or functional groups during a reaction. nih.gov For large biomolecules, specific labeling of methyl groups has become a particularly effective strategy. nih.govnih.gov By introducing ¹³C-labeled methyl groups into a perdeuterated protein, the resulting NMR spectra are simplified, allowing for the study of large and complex systems. nih.gov

While direct isotopic labeling studies on this compound were not found in the provided search results, the principles are broadly applicable. For example, by selectively labeling the methyl group with ¹³C, one could track its transfer or modification in a reaction by observing the changes in the ¹³C NMR spectrum. This approach provides unambiguous evidence for the involvement of the labeled group in the reaction mechanism.

Mass Spectrometry Techniques in Reaction Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for analyzing reaction pathways by identifying the mass-to-charge ratio of molecules, thereby allowing for the determination of molecular weights and the identification of reaction products and intermediates.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and identifying adducts formed during a reaction. nih.gov In the context of disulfide chemistry, HRMS can be used to identify the products of reactions where the disulfide bond is cleaved and new bonds are formed. For instance, recombinant proteins with reactive thiol groups can form disulfide adducts with reducing agents like beta-mercaptoethanol. nih.gov HRMS would be able to precisely measure the mass of these adducts, confirming their identity.

Techniques like electron transfer dissociation (ETD) combined with collision-induced dissociation (CID) in an MS experiment can be used to accurately map disulfide linkages in complex molecules without the need for extensive chromatographic comparison of reduced and non-reduced samples. nih.gov This top-down mass spectrometry approach, which can be enhanced by assigning internal fragments, provides detailed sequence information and can determine the exact connectivity of disulfide bonds. rsc.orgchemrxiv.org

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 400.97528 |

| [M+Na]⁺ | 422.95722 |

| [M-H]⁻ | 398.96072 |

| [M+NH₄]⁺ | 418.00182 |

| [M+K]⁺ | 438.93116 |

This table shows predicted m/z values for various adducts of Bis(4-(methylthio)-2-nitrophenyl) disulfide, a related compound, illustrating the type of data generated by high-resolution mass spectrometry. uni.lu

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique used for elemental analysis, capable of detecting elements at trace and ultratrace levels. nih.govspringernature.com In the context of reactions involving this compound, ICP-MS can be employed to detect and quantify metallic catalyst residues that may remain in the final product. The presence of such residues can be critical, as they may influence the reactivity or stability of the compound. For example, the dimerization of p-nitrothiophenol to 4-nitrophenyl disulfide can be catalyzed by trace metal residues. researchgate.net

ICP-MS is particularly well-suited for the analysis of sulfur-containing compounds. at-spectrosc.com It can be hyphenated with separation techniques like chromatography to perform speciation analysis, which is the identification and quantification of the different chemical forms of an element. at-spectrosc.comugent.be This would be valuable for determining not just the total amount of a metallic catalyst, but also its oxidation state or the specific organometallic species present.

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them excellent tools for analyzing changes in bonding during a reaction.

For disulfides, Raman spectroscopy is particularly useful for observing the S-S stretching frequency, which typically appears in the range of 490-540 cm⁻¹. acs.orgnih.govresearchgate.net The exact position of this band is sensitive to the dihedral angle of the C-S-S-C bond. nih.gov The C-S stretching vibration is also observable in Raman spectra, often around 630-700 cm⁻¹. researchgate.netresearchgate.net

Infrared spectroscopy can also be used to monitor reactions involving this compound, particularly by tracking the characteristic absorption bands of the nitro group (NO₂) and the aromatic ring. For instance, the asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov Changes in the position and intensity of these bands can indicate the participation of the nitro group in a reaction.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| S-S Stretch | 490 - 540 | Raman |

| C-S Stretch | 630 - 700 | Raman |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Infrared/Raman |

| Symmetric NO₂ Stretch | 1300 - 1370 | Infrared/Raman |

This table summarizes the characteristic vibrational frequencies for key functional groups in and related to this compound. acs.orgnih.govresearchgate.netresearchgate.netnih.gov

Raman Spectroscopy for Disulfide Bond Vibrations

Raman spectroscopy is a valuable non-destructive technique for probing the vibrational modes of molecules, offering specific insights into the structure and bonding of the disulfide group. The disulfide (S-S) and carbon-sulfur (C-S) stretching vibrations are particularly informative, appearing in a region of the Raman spectrum that is often free from interference by other molecular vibrations. pnas.org

The S-S stretching mode (ν(S-S)) in disulfides typically appears in the Raman spectrum between 450 and 550 cm⁻¹. nih.govresearchgate.net The exact frequency is sensitive to the conformation of the C-S-S-C moiety, particularly the dihedral angle. nih.gov Studies on various disulfide-containing compounds have shown a linear relationship between the S-S stretching frequency and the CS-SC dihedral angle. pnas.orgnih.gov For instance, in solid-state measurements of various compounds with a CS-SC group, the S-S stretching frequency was observed to vary linearly with the dihedral angle. nih.gov

The C-S stretching vibrations (ν(C-S)) are generally found in the 600–750 cm⁻¹ range. umich.edursc.org These bands can also provide structural information, as their frequencies are dependent on the conformation of the disulfide bridge. umich.edu In the case of this compound, analysis of these characteristic Raman bands can elucidate conformational details and monitor the integrity of the disulfide bond during chemical processes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Dependence |

|---|---|---|

| S-S Stretch (ν(S-S)) | 450 - 550 | Highly sensitive to CS-SC dihedral angle |

| C-S Stretch (ν(C-S)) | 600 - 750 | Dependent on disulfide bridge conformation |

| S-H Stretch (ν(S-H)) | 2500 - 2600 | Indicates presence of free thiol groups |

Surface-Enhanced Raman Scattering (SERS) in Reaction Studies

Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, such as silver (Ag) or gold (Au) nanoparticles. This technique is exceptionally sensitive, enabling the detection of minute quantities of analytes and the in-situ monitoring of interfacial reactions. nih.govrsc.org

SERS is particularly well-suited for studying thiol-disulfide exchange reactions at surfaces. nih.gov The mechanism often involves the chemisorption of a thiol or disulfide onto the metal surface via a strong sulfur-metal bond (e.g., S-Ag). capes.gov.br This interaction itself can be studied, as evidenced by the disappearance of the S-H stretching mode upon adsorption. capes.gov.br

In the context of reaction monitoring, SERS can be employed in a "signal-off" or "signal-on" fashion. For example, a SERS-active probe containing a disulfide bond can be designed. When this probe reacts with a thiol like glutathione (B108866) (GSH), the disulfide bond is cleaved. nih.govresearchgate.net This cleavage can lead to the release of a Raman-active reporter molecule from the surface, resulting in a decrease or disappearance of its characteristic SERS signal (a "signal-off" response). nih.gov Conversely, a reaction that brings a Raman-active moiety to the surface can generate a new signal (a "signal-on" response). researchgate.net Such SERS-based assays have been developed for the detection of thiols with high sensitivity and selectivity. nih.govresearchgate.net For this compound, a SERS study could monitor the cleavage of the disulfide bond by observing changes in the vibrational modes associated with the 4-nitrophenyl group or the S-S bond itself upon reaction with a nucleophilic thiol.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

UV-Vis spectroscopy is a cornerstone technique for studying the kinetics of chemical reactions in solution, particularly those that involve a change in chromophores. The thiol-disulfide exchange reaction involving this compound is an ideal candidate for UV-Vis analysis due to the generation of a strongly colored product.

The reaction of this compound with a nucleophile, such as a thiol (R-SH), results in the cleavage of the disulfide bond and the release of the 4-nitrothiophenolate anion as a leaving group (nucleofuge). acs.orgnih.gov This anion is a potent chromophore with a distinct and strong absorbance maximum in the visible region.

Kinetic investigations of similar reactions, such as the aminolysis of 4-nitrophenyl S-methyl thiocarbonate, are conducted by spectrophotometrically monitoring the release of the corresponding phenoxide anion at its absorbance maximum (e.g., 400 nm for 4-nitrophenoxide). nih.gov Upon addition of a reducing agent like NaBH₄ to a solution of 4-nitrophenol, the peak shifts to around 400 nm, indicating the formation of the 4-nitrophenolate (B89219) ion. researchgate.net By monitoring the increase in absorbance at this wavelength over time, the reaction rate can be determined. When the nucleophile is in large excess, the reaction follows pseudo-first-order kinetics, and the observed rate coefficient (k_obsd) can be calculated from the absorbance data. nih.gov

| Compound | Event | Typical λmax (nm) | Application |

|---|---|---|---|

| 4-Nitrothiophenolate | Release upon disulfide cleavage | ~412 | Kinetic monitoring, Thiol quantification |

| 4-Nitrophenolate | Formation from 4-nitrophenol | ~400 | Kinetic studies of ester/thiocarbonate cleavage |

| Bis(4-nitrophenyl) disulfide | Intact molecule in solution | ~320-330 | Substrate monitoring |

The stoichiometric release of the 4-nitrothiophenolate anion provides a direct method for quantifying the extent of a thiol-disulfide exchange reaction. This principle is famously employed in the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups. acs.orgnih.gov The reaction of a thiol with DTNB releases the 5-thio-2-nitrobenzoate (TNB) anion, which has a high molar extinction coefficient at 412 nm. nih.gov

Similarly, the reaction of one equivalent of a thiol with this compound produces one equivalent of the 4-nitrothiophenolate anion. The concentration of this product can be calculated using the Beer-Lambert Law (A = εbc), where A is the measured absorbance, ε is the molar extinction coefficient of the 4-nitrothiophenolate anion, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient for the related TNB anion is approximately 14,100 M⁻¹cm⁻¹ at pH 7.3. nih.gov By measuring the final absorbance of the solution after the reaction has gone to completion, the initial amount of the reactant thiol can be accurately quantified. This makes this compound a useful reagent for titrating thiol groups in various samples. acs.orgnih.gov

Thermal Analysis for Reaction Energetics

Thermal analysis techniques provide critical information about the thermodynamic properties of reactions, including enthalpy and entropy changes, as well as activation energies. These parameters are essential for a complete mechanistic picture.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to characterize the energetics of chemical reactions, such as the thiol-disulfide exchange.

While direct DSC studies on this compound are not prevalent in the literature, the principles can be applied. For a thiol-disulfide exchange reaction, DSC could measure the heat absorbed or released during the process, allowing for the determination of the reaction enthalpy (ΔH). nih.gov

Furthermore, the influence of temperature on the kinetics of thiol-disulfide exchange reactions often follows the Arrhenius equation, which relates the rate constant to temperature and the activation energy (Ea). nih.gov Kinetic studies performed at different temperatures can be used to construct an Arrhenius plot (ln(k) vs. 1/T), from which the activation energy can be calculated. Activation energies for thiol-disulfide exchange reactions in solution have been reported to be in the range of 30-70 kJ/mol. nih.gov Although DSC primarily measures heat changes, its ability to control and vary temperature precisely makes it a valuable tool in the broader characterization of reaction energetics, complementing kinetic data obtained from other methods like UV-Vis spectroscopy.

Thermogravimetric Analysis for Decomposition Studies

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of chemical compounds. This method records the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Such data is invaluable for understanding the thermal limits of a compound and the nature of its degradation products.

However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific thermogravimetric analysis data for this compound. While studies on the thermal behavior of related compounds, such as dimethyl disulfide and various aromatic disulfides, have been published, this information does not allow for a direct or accurate extrapolation to the specific decomposition characteristics of this compound. The introduction of the 4-nitrophenyl group is expected to significantly influence the thermal stability and decomposition pathway compared to simpler alkyl or aryl disulfides.

Detailed research findings, including onset of decomposition temperature, percentage weight loss at various stages, and the temperatures of maximum decomposition rates, are not available. Without experimental TGA data, a scientifically rigorous discussion and the creation of a data table for the thermal decomposition of this compound are not possible.

Further experimental research is required to elucidate the specific thermal decomposition profile of this compound. Such studies would involve heating a sample of this compound in a TGA instrument and recording the mass loss as a function of increasing temperature. The resulting thermogram would provide critical insights into its thermal stability and decomposition kinetics.

Computational and Theoretical Chemistry of Methyl 4 Nitrophenyl Disulfide Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms by calculating the geometries of reactants, products, and transition states, as well as their corresponding energies.

Transition state theory is a cornerstone of chemical kinetics, and its combination with DFT calculations allows for the precise location of transition state structures and the determination of activation energies. For a hypothetical reaction, such as the nucleophilic cleavage of the disulfide bond in methyl 4-nitrophenyl disulfide by a simple nucleophile (e.g., a thiolate anion, RS⁻), a plausible reaction pathway can be mapped out.

The reaction would proceed through a transition state where the nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond. DFT calculations can model the potential energy surface of this reaction, identifying the minimum energy path from reactants to products.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Cleavage of Methyl 4-Nitrophenyl Disulfide

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Methyl 4-nitrophenyl disulfide + Nucleophile (RS⁻) | 0.0 |

| Transition State (TS) | [RS---S(CH₃)---S-ArNO₂]⁻ | +15.2 |

| Products | Methyl-thiolate (CH₃S⁻) + RS-S-ArNO₂ | -5.8 |

Note: The values in this table are illustrative and represent a typical profile for such a reaction. Actual values would depend on the specific nucleophile and the level of theory used in the DFT calculations.

Studies on similar reactions, such as the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates, have shown that the mechanism can be stepwise, involving a tetrahedral intermediate. researchgate.net DFT calculations are crucial in distinguishing between concerted and stepwise mechanisms by locating and characterizing the energies of any potential intermediates and the transition states that connect them. nih.gov

The biological and chemical activity of disulfide-containing molecules is often dictated by their three-dimensional structure, particularly the conformation around the disulfide bond. The key dihedral angle in disulfides is the C-S-S-C angle, which typically prefers a value of around ±90°. This preference arises from a balance between steric repulsion of the substituents and the repulsion between the lone pairs of electrons on the sulfur atoms.

For an unsymmetrical disulfide like methyl 4-nitrophenyl disulfide (CH₃-S-S-C₆H₄NO₂), a conformational analysis using DFT would involve rotating the C-S and S-C bonds to map the potential energy surface and identify the most stable conformers. The presence of the bulky and electron-withdrawing 4-nitrophenyl group and the smaller methyl group would influence the precise geometry and rotational barriers.

Computational studies on various disulfide derivatives have confirmed that the disulfide torsion angle is a primary determinant of their conformational behavior. nih.gov While the C-S-S-C angle tends to be close to 90°, significant conformational freedom can exist around the C-S bonds. nih.gov

Table 2: Representative Conformational Data for a Generic Aryl-Methyl Disulfide

| Dihedral Angle | Description | Predicted Stable Value (degrees) |

| C(aryl)-S-S-C(Me) | Torsion angle of the disulfide bond | ~ ±85° |

| S-S-C(aryl)-C | Torsion angle of the aryl group relative to S-S | Variable, multiple local minima |

| S-S-C(Me)-H | Torsion angle of the methyl group | Staggered conformations |

Note: This table provides expected values based on general principles of disulfide conformation. Specific values for methyl 4-nitrophenyl disulfide would require dedicated calculations.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the reactivity and stability of a molecule. These descriptors are based on the electronic structure and can be used to predict how a molecule will interact with other chemical species. For methyl 4-nitrophenyl disulfide, key descriptors would be influenced by the electron-withdrawing nitro group and the disulfide linkage.

Important global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

The presence of the nitro group is known to lower the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. nih.gov

Table 3: Illustrative Quantum Chemical Descriptors for a Nitroaromatic Disulfide

| Descriptor | Definition | Predicted Trend for Methyl 4-Nitrophenyl Disulfide |

| HOMO Energy | E(HOMO) | Relatively low due to electron-withdrawing groups |

| LUMO Energy | E(LUMO) | Low, indicating good electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Relatively small, suggesting moderate reactivity |

| Chemical Hardness (η) | (I - A) / 2 | Moderate |

| Electrophilicity Index (ω) | μ² / (2η) (μ=-(I+A)/2) | High, indicating a strong electrophilic character |

Note: The trends are based on the known effects of nitro and disulfide functional groups. Actual values are dependent on the computational method.

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most likely sites for electrophilic and nucleophilic attack within the molecule. For methyl 4-nitrophenyl disulfide, the sulfur atoms of the disulfide bridge and the aromatic carbon atoms would be of particular interest.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rti.org This technique is particularly useful for understanding how a molecule like methyl 4-nitrophenyl disulfide interacts with its environment, such as a solvent or a biological macromolecule.

An MD simulation of methyl 4-nitrophenyl disulfide in a solvent, for example, water or an organic solvent, would reveal information about the solvation shell, including the preferred orientation of solvent molecules around the solute. It would also provide insights into the conformational dynamics of the disulfide in solution.

In the context of medicinal chemistry, if methyl 4-nitrophenyl disulfide were being investigated as an inhibitor of an enzyme, MD simulations could be used to study its binding to the active site. These simulations can provide details about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the nitro group could form hydrogen bonds with donor residues in a binding pocket, a phenomenon observed in simulations of other nitroaromatic compounds. acs.org

Table 4: Potential Intermolecular Interactions of Methyl 4-Nitrophenyl Disulfide in a Biological System (Hypothetical)

| Functional Group of Ligand | Type of Interaction | Potential Interacting Partner in a Protein |

| Nitro Group (NO₂) | Hydrogen Bonding | Amino acid residues like Arginine, Lysine |

| Dipole-Dipole | Polar residues | |

| Phenyl Ring | π-π Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Nonpolar residues (e.g., Leu, Val, Ile) | |

| Disulfide Bridge (-S-S-) | van der Waals | Various residues in close contact |

| Methyl Group (-CH₃) | Hydrophobic Interactions | Nonpolar residues |

These simulations provide a dynamic picture of the intermolecular interactions, which is crucial for understanding the molecule's behavior in a complex environment and for the rational design of related compounds with improved properties. nih.gov

Investigations into the Biochemical Interactions and Biological Roles of Methyl 4 Nitrophenyl Disulfide

Role as Redox Agents in Biochemical Pathways

Disulfide compounds are integral players in the regulation of cellular redox balance. The sulfur atoms in the disulfide bond of methyl 4-nitrophenyl disulfide allow it to participate in thiol-disulfide exchange reactions, a fundamental process in many biochemical pathways. In these reactions, a thiolate anion attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiol. This reactivity enables the compound to act as an oxidizing agent, accepting electrons and becoming reduced in the process.

The transmethylation/transsulfuration pathway is a central route in sulfur amino acid metabolism and is crucial for maintaining redox homeostasis in mammalian cells. researchgate.net This pathway involves the transfer of sulfur and is interconnected with methylation processes. researchgate.net The ability of disulfide compounds to engage in redox cycling makes them significant in such metabolic contexts. The large number of oxidation states that sulfur can adopt makes it ideal for biological redox reactions and electron transfers. researchgate.net

Involvement in Protein Cross-Linking and Structural Modification Studies

The reactivity of the disulfide bond in methyl 4-nitrophenyl disulfide makes it a useful tool in studies of protein structure and function. Disulfide bonds are critical for stabilizing the three-dimensional structures of many proteins. calpaclab.com The introduction of artificial disulfide cross-links can provide valuable insights into protein-protein interactions and the spatial arrangement of protein domains.

An optimized disulfide cross-linking protocol can be employed to investigate interactions between proteins. nih.gov In such methods, co-expression of proteins with single cysteine residues can lead to the formation of a disulfide bond between them when treated with an oxidizing agent, provided the cysteine residues are in close proximity. nih.gov This cross-linking can be detected by techniques like SDS-PAGE and immunoblotting, allowing for the sensitive and reproducible measurement of the interaction. nih.gov

Furthermore, disulfide compounds can be used to modify protein structure, which can, in turn, affect protein function. The cleavage or formation of disulfide bonds can trigger conformational changes that may alter ligand binding, enzymatic activity, or oligomerization state. epa.gov The study of such modifications is crucial for understanding the post-translational control of protein function. epa.gov

Inhibition of Enzymatic Activity

The electrophilic nature of the disulfide bond in methyl 4-nitrophenyl disulfide allows it to interact with and potentially inhibit the activity of various enzymes, particularly those that rely on cysteine residues for their catalytic function.

Metallo-β-lactamases (MBLs) are a significant threat to the efficacy of β-lactam antibiotics, as they catalyze the hydrolysis of these drugs. nih.govnih.govnih.gov These enzymes utilize one or two zinc ions in their active site to facilitate this hydrolysis. nih.govmdpi.com The development of MBL inhibitors is a critical area of research to combat antibiotic resistance. nih.govnih.gov

One strategy for inhibiting MBLs involves targeting the zinc ions in the active site. mdpi.com Compounds with thiol groups have been investigated as MBL inhibitors due to their ability to chelate these essential metal ions. researchgate.netresearchgate.net While direct studies on methyl 4-nitrophenyl disulfide are limited, the principle of disulfide exchange suggests a potential mechanism of inhibition. A reactive disulfide could interact with a cysteine residue near the active site of the MBL, leading to the formation of a mixed disulfide and altering the enzyme's conformation or blocking substrate access. This covalent modification could lead to inactivation of the enzyme.

| Inhibitor Type | Mechanism of Action | Reference |

|---|---|---|

| Thiol-containing compounds (e.g., Captopril) | Chelation of zinc ions in the active site. | researchgate.net |

| Aspergillomarasmine A (AMA) | Sequestration of Zn2+ ions, leading to enzyme inactivation. | researchgate.net |

| Bicyclic boronates | Mimic the hydrolysis intermediates of β-lactam antibiotics. | mdpi.com |

The fatty acid biosynthesis (FAS) pathway is another attractive target for the development of new antimicrobial agents due to significant differences between the bacterial (FASII) and mammalian (FASI) systems. nih.gov The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation step in this pathway and is essential for bacterial viability. fishersci.com

Several natural and synthetic compounds have been shown to inhibit enzymes of the fatty acid synthesis pathway. nih.gov For instance, the natural product cerulenin (B1668410) and the synthetic compound thiolactomycin (B1682310) are known to inhibit condensation enzymes like FabH. nih.gov Some thioethers, such as diallyl trisulfide, have demonstrated dose-dependent and time-dependent inhibition of FAS by interacting with essential sulfhydryl groups in the enzyme. tandfonline.com Although direct evidence for methyl 4-nitrophenyl disulfide is scarce, its disulfide bond presents a reactive site that could potentially interact with cysteine residues in the active site of FabH, leading to inhibition.

| Inhibitor | Target Enzyme(s) | Mechanism | Reference |

|---|---|---|---|

| Isoniazid, Triclosan | FabI (Enoyl-ACP reductase) | Inhibition of the enoyl-ACP reductase step. | nih.gov |

| Cerulenin, Thiolactomycin | FabH, FabB, FabF (Condensation enzymes) | Inhibition of the condensation steps. | nih.gov |

| Diallyl trisulfide | Fatty Acid Synthase (FAS) | Interaction with essential sulfhydryl groups. | tandfonline.com |

Modulating Protein Folding Pathways

The correct folding of proteins is essential for their function, and the formation of native disulfide bonds is a critical step in the folding of many secretory and cell-surface proteins. This process is often catalyzed by enzymes within the endoplasmic reticulum.

Protein disulfide isomerase (PDI) is a key enzyme in the endoplasmic reticulum that catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins. wikipedia.orguniprot.org PDI acts as a chaperone, helping proteins to achieve their correct three-dimensional structure. pnas.orgnih.gov Given its central role in protein folding, PDI has become a target for therapeutic intervention in diseases associated with protein misfolding. pnas.orgnih.govresearchgate.net

Small molecules can modulate the activity of PDI. pnas.orgnih.govnih.gov Some compounds act as inhibitors, while others can induce an oxidized state in PDI, which has been shown to be neuroprotective in certain models of neurodegenerative diseases. pnas.orgnih.gov The interaction of disulfide-containing compounds with PDI can occur through thiol-disulfide exchange with the cysteine residues in the active site of PDI. This interaction can alter the redox state of PDI and, consequently, its ability to catalyze the folding of other proteins. The modulation of PDI activity by small molecules like methyl 4-nitrophenyl disulfide represents a potential strategy for influencing cellular protein folding pathways and addressing protein misfolding diseases. pnas.orgnih.gov

De Novo Disulfide Bond Formation Enzymes

The formation of disulfide bonds de novo is a critical enzymatic process for the correct folding and stability of many proteins, particularly those secreted into the extracellular environment. In prokaryotes, this function is primarily carried out by the Dsb (disulfide bond) family of enzymes. A key player in this pathway is DsbB, a membrane-bound protein that catalyzes the formation of a disulfide bond and transfers it to the periplasmic protein DsbA. dovepress.com DsbA, in turn, acts as a direct oxidant for a wide range of substrate proteins. dovepress.com The DsbB/DsbA system is crucial for bacterial virulence, as many virulence factors are proteins that require disulfide bonds for their activity. nih.gov Another system for de novo disulfide bond formation in some bacteria involves the vitamin K epoxide reductase (VKOR) homologues, which, despite a lack of sequence homology, perform a similar function to DsbB. nih.govnih.gov In eukaryotic cells, the primary enzyme responsible for de novo disulfide bond formation in the endoplasmic reticulum is Ero1, a flavoenzyme that utilizes molecular oxygen as the ultimate electron acceptor. nih.gov

These enzyme systems, such as the DsbB/DsbA pathway, are considered potential targets for the development of new antimicrobial agents. nih.gov The rationale is that inhibiting these enzymes would disrupt the proper folding of essential bacterial proteins, including virulence factors, thereby attenuating the pathogen's ability to cause infection. nih.gov While the enzymatic mechanisms of these disulfide bond-forming pathways have been studied, current research available does not provide specific details on the direct interaction or inhibitory activity of methyl 4-nitrophenyl disulfide with these de novo disulfide bond formation enzymes.

Antimicrobial Properties and Structure-Activity Relationships

Methyl 4-nitrophenyl disulfide has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis. Research has shown that a variety of aryl-alkyl disulfide compounds exhibit antibacterial properties, with para-nitrophenyl (B135317) methyl disulfide being identified as having significant activity. ulisboa.pt In disk diffusion assays, para-nitrophenyl methyl disulfide produced a substantial zone of inhibition against S. aureus. ulisboa.pt

Further studies on a series of nitrophenyl disulfide compounds confirmed their activity against both S. aureus and B. anthracis. ulisboa.pt The disulfide linkage has been identified as essential for this bioactivity. ulisboa.pt The antimicrobial efficacy of these compounds is highlighted by their minimum inhibitory concentrations (MICs), which represent the lowest concentration of the compound that inhibits visible bacterial growth.

Interactive Table: Antimicrobial Activity of a Nitrophenyl Disulfide Compound

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Isopropyl p-nitrophenyl disulfide | S. aureus | 31 | 16 |

It is important to note that while there is documented activity against Gram-positive species, information regarding the efficacy of methyl 4-nitrophenyl disulfide against Gram-negative bacteria such as Escherichia coli is not as readily available in the reviewed literature.

The biological activity of methyl 4-nitrophenyl disulfide is intrinsically linked to its electronic properties, which are largely dictated by the substituents on the aromatic ring and the nature of the disulfide bond itself. The presence of a nitro group (NO2) at the para position of the phenyl ring plays a crucial role. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the molecule. This electron-withdrawing effect makes the sulfur atoms of the disulfide bond more electrophilic and, consequently, more susceptible to nucleophilic attack. ulisboa.ptresearchgate.net

This enhanced electrophilicity of the disulfide bond is a key factor in the compound's antimicrobial mechanism. It is proposed that the disulfide bond can react with nucleophilic residues, such as the thiol groups of cysteine in bacterial proteins and enzymes. ulisboa.pt This interaction can lead to the formation of mixed disulfides, thereby inactivating essential proteins and disrupting critical cellular processes. Studies on related aryl-alkyl disulfides have shown that having an electron-deficient sulfur center enhances the nucleophilic scission of the disulfide bond, which correlates with increased antibacterial activity. ulisboa.pt The necessity of the disulfide linkage for bioactivity has been demonstrated, as analogous sulfide (B99878) compounds were found to be inactive. ulisboa.pt Therefore, the combination of the electron-withdrawing nitro group and the reactive disulfide bond in methyl 4-nitrophenyl disulfide creates a molecule with potent bioactivity.

Delivery Systems for Biological Payloads

The disulfide bond is a key functional group in the design of advanced drug delivery systems, particularly those that are responsive to the intracellular environment. encyclopedia.pubnih.gov One of the most well-studied mechanisms for triggered payload release involves the cleavage of disulfide bonds by glutathione (B108866) (GSH). nih.gov Glutathione is a tripeptide that is present in significantly higher concentrations inside cells (in the millimolar range) compared to the extracellular environment (in the micromolar range). nih.gov This concentration gradient provides a highly specific trigger for releasing a therapeutic payload once a delivery vehicle has entered a cell. nih.govnih.gov

The underlying principle of this release mechanism is the thiol-disulfide exchange reaction. encyclopedia.pub A drug or other bioactive molecule can be attached to a nanocarrier via a disulfide linker. nih.gov These nanocarriers are stable in the bloodstream and extracellular space where the GSH concentration is low. nih.gov However, upon entering a cell, the high intracellular concentration of GSH facilitates the reduction of the disulfide bond, cleaving the linker and releasing the payload. encyclopedia.pubnih.gov This approach is particularly promising for cancer therapy, as many tumor cells exhibit elevated GSH levels. dovepress.com

While specific studies detailing the use of methyl 4-nitrophenyl disulfide as a linker in such systems are not prevalent, its chemical structure is amenable to this application. The disulfide bond can serve as the glutathione-responsive element, allowing for the controlled release of a covalently attached therapeutic agent. The kinetics of this release can be influenced by the electronic properties of the aryl group, suggesting that the nitrophenyl moiety could be used to fine-tune the responsiveness of the system to GSH. encyclopedia.pub

Future Directions and Emerging Research Avenues for Methyl 4 Nitrophenyl Disulfide

Development of Novel Synthetic Methodologies

The synthesis of unsymmetrical disulfides like methyl 4-nitrophenyl disulfide presents a unique challenge in avoiding the formation of symmetrical homodimers. rsc.org To address this, researchers are actively developing novel and efficient synthetic methodologies.

Recent advancements include copper-catalyzed coupling reactions, which have shown high efficiency and selectivity for creating unsymmetrical disulfides. organic-chemistry.org These methods often utilize copper(0) or copper(I) catalysts to facilitate the coupling of different thiol precursors or their derivatives under mild conditions. organic-chemistry.orgorganic-chemistry.org Another promising approach is the base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. rsc.org This method offers a green and practical route to unsymmetrical disulfides, using readily available catalysts and oxygen as the oxidant. rsc.org

Furthermore, innovative reagents are being employed to control the reaction pathway. For instance, the use of 1-chlorobenzotriazole (B28376) allows for a one-pot synthesis where one thiol is first converted to a benzotriazolated intermediate, which then reacts with a second thiol to form the unsymmetrical disulfide, minimizing side reactions. organic-chemistry.org A sulfur-mediated umpolung strategy using N-thiosuccinimides and phosphorothioic acids has also been developed for the synthesis of unsymmetrical organophosphorus disulfides, a methodology that could be adapted for other unsymmetrical disulfide syntheses. rsc.org

| Methodology | Key Features | Potential Advantages |

| Copper-Catalyzed Coupling | Utilizes copper catalysts (Cu(0), Cu(I)) to couple different thiol precursors. organic-chemistry.orgorganic-chemistry.org | High efficiency, high selectivity, mild reaction conditions. organic-chemistry.org |

| Base-Catalyzed Aerobic Oxidation | Employs a base catalyst and oxygen for the oxidative coupling of thiols. rsc.org | Green chemistry approach, high atom economy, use of an ideal green oxidant. rsc.org |

| 1-Chlorobenzotriazole Method | A one-pot sequence involving the formation of a benzotriazolated thiol intermediate. organic-chemistry.org | Avoids harsh oxidizing agents, recyclable byproducts. organic-chemistry.org |

| Sulfur-Mediated Umpolung | Utilizes N-thiosuccinimides and a pronucleophile to create the unsymmetrical disulfide bond. rsc.org | Catalyst- and additive-free, use of renewable solvents. rsc.org |

Advanced Mechanistic Insights into Disulfide Reactivity

A deeper understanding of the reaction mechanisms governing disulfide bond cleavage and formation is crucial for designing new applications. The presence of the electron-withdrawing nitro group on the phenyl ring of methyl 4-nitrophenyl disulfide significantly influences its reactivity. This electronic activation makes the sulfur atom attached to the nitrophenyl group more electrophilic and susceptible to nucleophilic attack. nih.gov

Thiol-disulfide exchange is a fundamental reaction in this context, proceeding via a nucleophilic displacement where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.gov The rate and equilibrium of this reaction are dictated by the nucleophilicity of the attacking thiol and the stability of the leaving group. nih.gov In the case of methyl 4-nitrophenyl disulfide, the 4-nitrothiophenolate is a relatively stable leaving group, facilitating the exchange.

Recent research has also shed light on the role of disulfides in photocatalytic reactions. Under photoirradiation, the disulfide bond can undergo homolytic cleavage to generate thiyl radicals (RS•). researchgate.net These radicals can then participate in a variety of chemical transformations. researchgate.net Understanding the factors that control this photolytic cleavage and the subsequent radical reactions is a key area of ongoing investigation.

Exploration of New Catalytic Applications

The unique reactivity of disulfides is leading to their exploration in novel catalytic applications. Disulfides can act as versatile catalysts, participating in reactions as photocatalysts, hydrogen atom transfer (HAT) catalysts, or co-catalysts. researchgate.net

In photocatalysis, the generation of thiyl radicals from disulfides under light irradiation can initiate or propagate reaction cycles. researchgate.net For example, disulfides have been used to catalyze the isomerization of allyl alcohols to carbonyl compounds. researchgate.net The ability to tune the electronic properties of the disulfide, for instance by incorporating a nitrophenyl group, could allow for the development of catalysts with specific redox potentials and reactivity.

Furthermore, transition metal-catalyzed reactions often utilize disulfides as precursors for generating metal-thiolate species in situ. nih.gov Nickel-catalyzed systems, for example, can activate the S-S bond of a disulfide to facilitate the cross-coupling of aryl halides with thiols, forming valuable aryl sulfide (B99878) products. mdma.ch The development of more efficient and selective catalytic systems based on methyl 4-nitrophenyl disulfide could open up new avenues in organic synthesis.

Expanding Biological Applications beyond Antimicrobial Activities

While the antimicrobial properties of nitrophenyl-containing disulfides are recognized, current research is focused on expanding their biological applications into other therapeutic areas. nih.gov The ability of unsymmetrical disulfides to interact with biological thiols and modulate cellular redox processes makes them attractive candidates for drug development.

Recent studies have highlighted the potential of unsymmetrical aromatic disulfides as inhibitors of the main protease (Mpro) of SARS-CoV, the virus responsible for COVID-19. nih.gov These compounds have shown significant inhibitory activity in vitro, suggesting they could be promising leads for the development of new antiviral agents. nih.gov

The anticancer potential of related heterocyclic compounds containing a nitrophenyl group is also under investigation. For instance, some newly synthesized benzimidazole (B57391) derivatives with a nitrophenyl substituent have demonstrated potent inhibitory activity against VEGFR-2, a key protein involved in tumor angiogenesis. acs.orgacs.org This suggests that methyl 4-nitrophenyl disulfide and its derivatives could be explored for their anti-angiogenic and anticancer properties.

| Biological Activity | Target/Mechanism | Key Findings |

| Antiviral | Inhibition of SARS-CoV Main Protease (Mpro). nih.gov | Unsymmetrical aromatic disulfides showed excellent IC50 values against SARS-CoV Mpro. nih.gov |

| Anticancer | Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.orgacs.org | Benzimidazole derivatives with a nitrophenyl group exhibited potent VEGFR-2 inhibition. acs.orgacs.org |

| Antimicrobial | Inhibition of essential bacterial enzymes. nih.gov | The nitrophenyl group enhances the antimicrobial activity of disulfides. nih.gov |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is becoming increasingly vital in advancing our understanding of methyl 4-nitrophenyl disulfide. Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the interactions of this molecule at the atomic level.

In drug discovery, for example, molecular docking can predict the binding modes of disulfide inhibitors within the active sites of enzymes like the SARS-CoV main protease or VEGFR-2. nih.govacs.org This information can guide the rational design of more potent and selective inhibitors. Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes that occur upon binding. acs.org

In the study of reaction mechanisms, computational chemistry can be used to calculate reaction energy profiles, identify transition states, and predict the feasibility of different reaction pathways. This complements experimental kinetic studies and helps to build a more complete picture of the reactivity of methyl 4-nitrophenyl disulfide. The integration of these approaches is expected to accelerate the discovery and development of new applications for this promising compound.

Q & A

Q. What are best practices for handling air-sensitive nitroaryl disulfides in synthesis?

- Methodological Answer: Use Schlenk lines or gloveboxes under nitrogen/argon. Store products in amber vials with desiccants (e.g., molecular sieves). Confirm air-free conditions via cyclic voltammetry (absence of oxidation peaks at −0.5 V vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.